molecular formula C16H14ClN5O B6100894 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6100894
M. Wt: 327.77 g/mol
InChI Key: DXSXLOVBGQDBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained attention for its potential use in scientific research. CTB is a triazole-based compound that has shown promising results in various studies, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation in the brain, and activation of the AMPK pathway. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to selectively target cancer cells, making it a valuable tool for cancer research. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is its cost and availability, as it can be expensive and difficult to obtain.

Future Directions

There are several future directions for the use of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential area of research is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, this compound could be used as a tool for the detection and imaging of cancer cells, as well as for the study of various signaling pathways and enzymes. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing this compound is through the reaction of 4-chlorobenzyl chloride with 2-pyridinemethanol, followed by the addition of sodium azide and copper(I) iodide to form the triazole ring.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has been used in various scientific research studies, including those related to cancer and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in the brain. Additionally, this compound has been used as a tool for the detection and imaging of cancer cells.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c17-13-6-4-12(5-7-13)10-22-11-15(20-21-22)16(23)19-9-14-3-1-2-8-18-14/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSXLOVBGQDBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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